molecular formula C14H8N2O8 B114804 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 144949-59-7

5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid

Cat. No. B114804
M. Wt: 332.22 g/mol
InChI Key: XVJSFQJMJQNVGO-UHFFFAOYSA-N
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Description

Compounds like “5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid” belong to a class of organic compounds known as dinitro compounds. They contain nitro functional groups (-NO2) attached to their structure .


Synthesis Analysis

The synthesis of dinitro compounds often involves the nitration of an existing compound. For example, the synthesis of “5,5’-Dinitro-(1,1’-biphenyl)-2,2’-diyl bis(trifluoromethanesulfonate)” involves the nitration of a biphenyl compound .


Molecular Structure Analysis

The molecular structure of dinitro compounds can be complex due to the presence of nitro groups. These groups can cause the molecule to be non-planar, which can give rise to chirality .


Chemical Reactions Analysis

Dinitro compounds can undergo various chemical reactions, including reduction and substitution reactions. The nitro groups can act as leaving groups, allowing for the substitution of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of dinitro compounds can vary widely. Factors such as the presence of other functional groups, the position of the nitro groups, and the overall structure of the molecule can all influence these properties .

Safety And Hazards

Dinitro compounds can be hazardous due to their potential for explosive decomposition. They should be handled with care, and appropriate safety measures should be taken when working with these compounds .

properties

IUPAC Name

3-(3-carboxy-5-nitrophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSFQJMJQNVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628916
Record name 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid

CAS RN

144949-59-7
Record name 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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